Topoisomerase I inhibitor 9
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Overview
Description
Topoisomerase I inhibitor 9 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription by relieving torsional strain in the DNA helix.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase I inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, camptothecin derivatives, which are a class of topoisomerase I inhibitors, are synthesized through a series of reactions involving the formation of the lactone ring and subsequent modifications to enhance their stability and efficacy .
Industrial Production Methods
Industrial production of topoisomerase I inhibitors often involves optimizing the synthetic routes to improve yield and reduce costs. This may include the use of advanced techniques such as flow chemistry and continuous processing to scale up the production while maintaining the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase I inhibitor 9 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially enhancing its activity or stability.
Reduction: Reduction reactions can be used to modify the inhibitor’s structure, potentially improving its binding affinity to topoisomerase I.
Substitution: Substitution reactions can introduce different functional groups to the inhibitor, altering its pharmacokinetic properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions are typically modified versions of the original inhibitor, with changes in functional groups that can enhance its efficacy, stability, or pharmacokinetic properties .
Scientific Research Applications
Topoisomerase I inhibitor 9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the mechanisms of DNA replication and transcription.
Biology: Employed in research to understand the cellular processes involving DNA damage and repair.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting rapidly dividing cancer cells.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms .
Mechanism of Action
Topoisomerase I inhibitor 9 exerts its effects by stabilizing the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets involved include the topoisomerase I enzyme and the DNA itself. The pathways affected by this inhibition include DNA replication and transcription, leading to the activation of DNA damage response pathways and apoptosis .
Comparison with Similar Compounds
Topoisomerase I inhibitor 9 can be compared with other similar compounds such as:
Camptothecin: A natural product that also targets topoisomerase I but has limitations in terms of stability and solubility.
Topotecan: A semi-synthetic derivative of camptothecin with improved water solubility and reduced toxicity.
Irinotecan: Another camptothecin derivative that is widely used in cancer therapy due to its enhanced efficacy and reduced side effects .
This compound is unique in its specific modifications that enhance its binding affinity and stability, making it a promising candidate for further development as a therapeutic agent .
Biological Activity
Topoisomerase I inhibitors are critical in cancer therapy due to their ability to interfere with DNA replication and transcription processes. Among these, Topoisomerase I inhibitor 9 (often referred to as 9-amino-camptothecin) has garnered attention for its biological activity and therapeutic potential. This article delves into the compound's mechanism of action, efficacy, and relevant case studies, supported by data tables and research findings.
Topoisomerase I plays a vital role in maintaining DNA topology by inducing single-strand breaks, allowing for the relaxation of supercoiled DNA. The inhibition of this enzyme by compounds like 9-amino-camptothecin results in the stabilization of the cleavable complex, preventing the religation of DNA strands and ultimately leading to cell death.
- Formation of Cleavable Complexes : The interaction of 9-amino-camptothecin with topoisomerase I results in a stable complex that traps the enzyme on the DNA, inhibiting its activity and leading to cytotoxic effects in rapidly dividing cells.
Biological Activity Data
Recent studies have quantified the biological activity of this compound through various assays, demonstrating its potency against different cancer cell lines. Below is a summary table highlighting key findings:
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
P388 leukemia | 0.2 | Stabilizes topoisomerase-DNA cleavable complex | |
DU-145 prostate cancer | <1 | Induces G2/M-phase arrest | |
Non-cancerous RWPE-1 | 40.85 | Selective toxicity |
Case Studies
- P388 Leukemia Cells : In a study investigating the cytotoxicity of various topoisomerase inhibitors, 9-amino-camptothecin demonstrated significant activity with an IC50 value of just 0.2 µM, indicating its effectiveness in targeting topoisomerase I in leukemia cells. This study also highlighted that resistance mechanisms in certain cell lines could diminish the compound's efficacy .
- Prostate Cancer : Research focusing on DU-145 cells revealed that 9-amino-camptothecin induced a G2/M-phase arrest, suggesting that it effectively disrupts cell cycle progression in prostate cancer cells. The compound exhibited cytotoxicity with an IC50 value less than 1 µM, outperforming traditional agents like etoposide .
- Selectivity in Non-Cancerous Cells : The selectivity of this compound was further confirmed when tested against non-cancerous RWPE-1 cells, where it displayed an IC50 value significantly higher than that observed in cancerous cells, indicating a favorable therapeutic window .
Research Findings
Recent investigations have expanded on the biological activity of this compound:
- Inhibition of Kinase Activity : Research has shown that besides inhibiting DNA cleavage/religation, 9-amino-camptothecin also affects kinase activities associated with topoisomerase I, which could contribute to its overall cytotoxic profile .
- Comparative Efficacy : In comparative studies with other known inhibitors like camptothecin, 9-amino-camptothecin has demonstrated superior potency in stabilizing topoisomerase-DNA complexes without needing DNA presence for its action .
Properties
Molecular Formula |
C23H15Br2FN2 |
---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
5-bromo-3-[(5-bromo-1H-indol-3-yl)-(4-fluorophenyl)methyl]-1H-indole |
InChI |
InChI=1S/C23H15Br2FN2/c24-14-3-7-21-17(9-14)19(11-27-21)23(13-1-5-16(26)6-2-13)20-12-28-22-8-4-15(25)10-18(20)22/h1-12,23,27-28H |
InChI Key |
QHISLSGSRBIKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CNC3=C2C=C(C=C3)Br)C4=CNC5=C4C=C(C=C5)Br)F |
Origin of Product |
United States |
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